

Technical Guide: 1H-Pyrazol-4-ol Analogs in Medicinal Chemistry

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Compound of Interest

Compound Name:	1-(cyclopropylmethyl)-1H-pyrazol-4-ol
CAS No.:	1597876-36-2
Cat. No.:	B1432034

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Executive Summary: The "Forgotten" Isomer

While pyrazoles (1,2-diazoles) are ubiquitous in FDA-approved drugs—ranging from celecoxib to ruxolitinib—the specific 1H-pyrazol-4-ol scaffold remains underutilized compared to its 3-ol and 5-ol isomers (pyrazolones). This is a strategic oversight. The C4-position offers a unique vector for modifying electronic density without disrupting the N1-N2 binding motif often required for kinase hinge-binding.

This guide dissects the 1H-pyrazol-4-ol subclass, focusing on the critical tautomeric equilibria that dictate reactivity, the synthetic routes that avoid regiochemical dead-ends, and emerging applications in ferroptosis inhibition and multidrug resistance (MDR) modulation.

Structural Dynamics: The Tautomer Trap

The 4-hydroxypyrazole system is not static.^{[1][2][3]} Unlike the 3- or 5-hydroxy isomers which frequently exist as stable carbonyls (pyrazolones), the 4-hydroxy isomer retains significant aromatic character but participates in a delicate equilibrium between the enol form (4-ol) and the keto form (4-one).

Understanding this equilibrium is the first "self-validating system" in your research: If your NMR shows a methylene signal at C4 instead of an aromatic methine, your compound has tautomerized to the keto form, likely due to solvent polarity or pH.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the ionization states that drive reactivity.

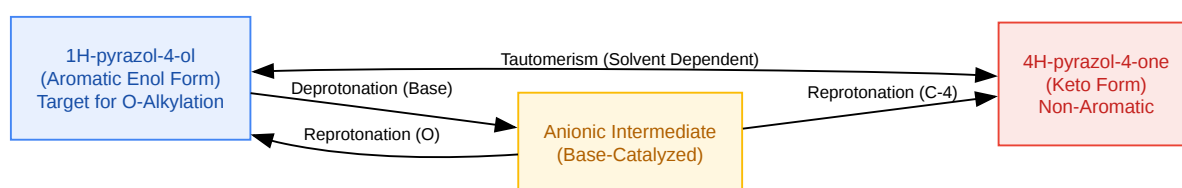


Figure 1: Tautomeric Equilibrium of 1H-pyrazol-4-ol. The aromatic enol form is preferred in non-polar solvents.

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Synthetic Strategies

Synthesizing 1H-pyrazol-4-ol requires avoiding the thermodynamic trap of forming pyrazolin-5-ones. Two primary routes are validated for high-yield production.[3]

Route A: The "Constructive" Cyclization (Recommended)

This method involves the condensation of hydrazines with 2-hydroxy-1,3-dicarbonyls (or their precursors like 2-diazo-1,3-dicarbonyls). This locks the oxygen at the C4 position before the ring closes.

Route B: The "Oxidative" Introduction

Direct oxidation of 4-unsubstituted pyrazoles or pyrazolines. While useful for late-stage functionalization, this often suffers from over-oxidation to ring-opened products.

Comparative Workflow

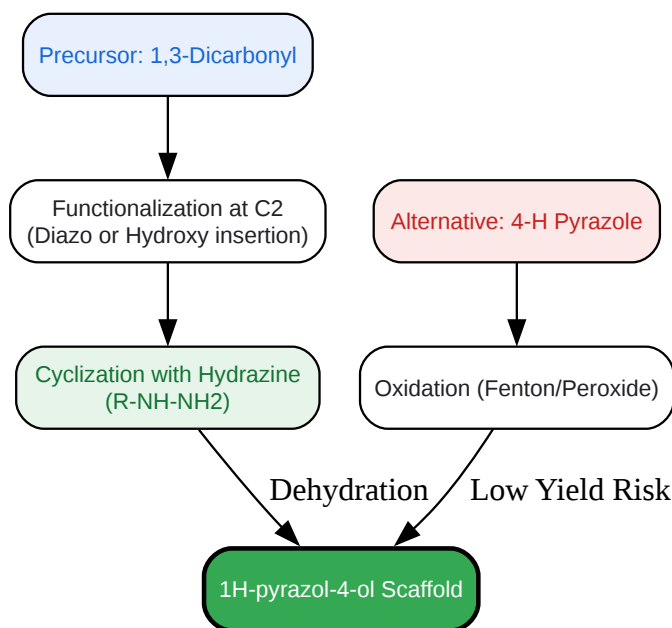


Figure 2: Synthetic pathways to 1H-pyrazol-4-ol. Route A (Left) offers superior regiocontrol.

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Reactivity & Functionalization: The O vs. N Battle

The core challenge in derivatizing 1H-pyrazol-4-ol is the competition between O-alkylation (ether formation) and N-alkylation.

- O-Alkylation (Desired for lipophilicity): Favored by "hard" electrophiles and polar aprotic solvents (DMF, DMSO) with mild bases (K₂CO₃).
- N-Alkylation (Side reaction): Favored when using strong bases (NaH) that create a "naked" anion where the nitrogen's nucleophilicity dominates.

Expert Insight: To selectively target the oxygen, use a protecting group on the Nitrogen (e.g., THP or Boc) before attempting O-alkylation. If that is not feasible, control the stoichiometry precisely. As noted in J. Med. Chem. (Source 3), reaction with epichlorohydrin can shift from O- to N-alkylation based purely on equivalents used.

Therapeutic Applications & Case Studies

A. Ferroptosis Inhibition (2024 Breakthrough)

Recent studies (Source 5) identified 4-hydroxyl pyrazole derivatives (specifically compound HW-3 and its analog 25) as potent ferroptosis inhibitors.[4]

- Mechanism: The 4-OH group acts as a radical-trapping antioxidant (RTA), halting lipid peroxidation chains.
- Potency: Compound 25 demonstrated an EC50 of 8.6 nM, significantly outperforming the standard Ferrostatin-1.[4]

B. Multidrug Resistance (MDR) Modulation

N-substituted 4-acyl-3-pyrazolones (tautomers of 4-acyl-5-hydroxypyrazoles) have shown efficacy in reversing MDR by inhibiting P-glycoprotein efflux pumps. The lipophilicity introduced by O-alkylation at the 4-position correlates strongly with MDR reversal activity (Source 3).

Quantitative Activity Data

Compound Class	Target/Mechanism	Key Substituent (R)	Activity Metric	Reference
HW-3 Analog	Ferroptosis / RTA	4-OH (Free hydroxyl)	EC50: 8.6 nM	[5]
Pyrazolone 7-20	P-gp Efflux / MDR	N-alkyl-2-hydroxypropyl	Efflux Inhibition	[3]
Pyrazofurin	Antiviral / Antitumor	C-Nucleoside analog	GI50 < 100 μM	[15]

Experimental Protocol: Synthesis of 4-(Benzyloxy)-1H-pyrazole

A self-validating protocol for O-alkylation.

Objective: Selective O-alkylation of 1H-pyrazol-4-ol.

Reagents:

- 1H-pyrazol-4-ol (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium Carbonate (K₂CO₃) (2.0 eq)
- Acetone (Dry)

Methodology:

- Preparation: Dissolve 1H-pyrazol-4-ol in dry acetone (0.1 M concentration).
- Base Addition: Add K₂CO₃. The suspension should turn slightly yellow (formation of phenoxide-like anion).
- Alkylation: Add Benzyl bromide dropwise at 0°C to suppress N-alkylation.
- Reflux: Warm to room temperature and reflux for 4 hours.
- Checkpoint (TLC): Check TLC (50% EtOAc/Hexane).
 - Success: New spot R_f ~0.6 (Ether).
 - Failure:[5] Spot at baseline (N-alkylation salt) or R_f ~0.3.
- Workup: Filter inorganic salts. Evaporate solvent.
- Validation (NMR):
 - Look for O-CH₂ peak (~5.0 ppm).
 - Critical Check: If the CH₂ peak is >5.5 ppm, suspect N-alkylation.

References

- Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles). Source: Academia.edu / J. Chem. Research. Context: Theoretical calculations (MNDO+CI) confirming the stability of hydroxypyrazole tautomers.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (MDPI), 2018. Context: Comprehensive review of synthetic methods including condensation and Vilsmeier-Haack reactions.
- Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. Source: Journal of Medicinal Chemistry (ACS), 1998. Context: Detailed study on O- vs N-alkylation and QSAR of MDR activity.[1]
- Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. Source: European Journal of Medicinal Chemistry, 2024.[4] Context: Identification of compound 25 and the radical-trapping mechanism of the 4-OH group.
- Synthesis and biological evaluation of some hydroxypyrazole derivatives as anti-inflammatory-antimicrobial agents. Source: Archiv der Pharmazie, 2006. Context: Protocols for cyclocondensation of keto-esters to hydroxypyrazoles.[6]

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